N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-27-14-8-6-13(7-9-14)16-10-19(26)24(12-21-16)11-18(25)23-20-22-15-4-2-3-5-17(15)28-20/h2-10,12H,11H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWWIFZBUNNVRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its pharmacological implications.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a pyrimidine derivative, which is known for various biological activities. The chemical formula is , and it possesses a molecular weight of approximately 324.39 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit promising antimicrobial properties. For example, compounds structurally related to this compound have shown effective inhibition against various bacterial strains.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 1 | 250 | 98 |
| 2 | 100 | 99 |
These results indicate that modifications in the structure can enhance the antimicrobial potency of benzothiazole derivatives .
Anti-inflammatory and Analgesic Activities
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies showed that related derivatives significantly inhibited the production of pro-inflammatory cytokines such as IL-1β, suggesting a potential mechanism for their analgesic properties. The anti-inflammatory activity was comparable to standard NSAIDs like diclofenac .
Antitubercular Activity
Benzothiazole derivatives have been explored for their antitubercular activity against Mycobacterium tuberculosis. Recent findings suggest that specific structural modifications can lead to enhanced activity against resistant strains of tuberculosis. For instance, compounds with a similar scaffold displayed IC50 values in the low micromolar range, indicating strong inhibitory effects .
Study 1: Synthesis and Evaluation
A study synthesized several benzothiazole derivatives and evaluated their biological activities. Among these, this compound exhibited notable activity against COX enzymes, which are crucial in mediating inflammation . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the benzothiazole ring significantly impacted anti-inflammatory efficacy.
Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases. Compounds similar to this compound were shown to inhibit protein aggregation associated with amyotrophic lateral sclerosis (ALS), providing a potential therapeutic avenue for neurodegeneration .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is , with a molecular weight of approximately 370.44 g/mol. The compound features a benzothiazole ring, which is known for its role in various biological activities, and a dihydropyrimidine structure that enhances its pharmacological profile.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cells. For example:
- Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators.
- Case Studies : Research demonstrated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models, showcasing their potential for development into anticancer therapeutics.
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against various pathogens. Its mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
- Research Findings : In vitro studies indicated that this compound has effective antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties.
- Mechanism : It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Neuroprotective Effects
Emerging research suggests that compounds containing benzothiazole moieties may provide neuroprotective benefits.
- Findings : Studies have indicated that this compound can protect neuronal cells from oxidative damage and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
Drug Development
The structural characteristics of this compound make it a candidate for formulation in various drug delivery systems.
Table 1: Comparison of Biological Activities
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and biological activities. Below is a detailed comparison:
Core Scaffold and Substituent Variations
2.1.1. Dihydropyrimidinone Derivatives
-
- Structure: 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Key Differences: Replaces the 4-methoxyphenyl group with 3,5-dimethoxyphenyl and introduces a thioether linkage.
- Activity: Exhibits CK1 kinase inhibition (IC₅₀ = 1.2–3.5 µM), suggesting that electron-rich aryl groups enhance kinase affinity .
-
- Structure: Features a tetrahydropyrimidin-2-yloxy/thio group linked to a sulfamoylphenylacetamide.
- Key Differences: Lacks the benzothiazole moiety but includes sulfonamide and hydroxyphenyl groups.
- Activity: Demonstrates moderate antimicrobial activity (MIC = 16–64 µg/mL against S. aureus and C. albicans), highlighting the role of sulfonamide in antimicrobial potency .
2.1.2. Benzothiazole Derivatives
- Compound QJZ (): Structure: N-{6-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3-benzothiazol-2-yl}acetamide. Key Differences: Substitutes the dihydropyrimidinone with a pyrimidine ring and a methylsulfanyl group. Physicochemical Properties: Molecular weight = 320.4 g/mol; higher hydrophobicity due to the methylsulfanyl group compared to the target compound’s methoxyphenyl .
Pharmacological and Physicochemical Comparisons
*DHP = Dihydropyrimidinone
Structure-Activity Relationship (SAR) Insights
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound may enhance π-π stacking in kinase binding pockets, analogous to Compound 19’s 3,5-dimethoxyphenyl .
- Linker Flexibility : Acetamide linkers (target compound) vs. thioether (Compound 19) influence solubility and metabolic stability. Acetamide is less prone to oxidation than thioethers .
- Heterocycle Impact : Benzothiazole moieties (target compound, QJZ) improve cellular permeability compared to sulfonamide-containing analogs (B12/B13) .
Preparation Methods
Reflux Method with Aryl Aldehydes
A mixture of 4-methoxybenzaldehyde (10 mmol), urea (12 mmol), and ethyl acetoacetate (10 mmol) undergoes reflux in ethanol (30 mL) with catalytic HCl (0.5 mL) for 8–12 hours. The precipitated product is filtered and recrystallized from ethanol to yield 4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (83% yield).
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IR (KBr): 3160 cm⁻¹ (NH), 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)
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¹H NMR (DMSO-d₆): δ 2.33 (s, 3H, CH₃), 3.78 (s, 3H, OCH₃), 5.34 (d, J = 2.28 Hz, 1H, CH), 6.82–7.22 (m, 4H, Ar-H)
Solvent-Free Microwave-Assisted Approach
Under solvent-free conditions, irradiating the same reactants at 120°C for 15 minutes in a microwave synthesizer increases yields to 91% while reducing reaction time.
Functionalization to 1-Acetyl Dihydropyrimidinone
The dihydropyrimidinone core undergoes N-alkylation to introduce the acetyl linker.
Acetylation with Chloroacetyl Chloride
4-(4-Methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (5 mmol) is treated with chloroacetyl chloride (6 mmol) in dry acetone (20 mL) containing anhydrous K₂CO₃ (6 mmol) at reflux for 6 hours. The product 2-chloro-N-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is isolated in 68% yield after recrystallization from ethanol.
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¹³C NMR (DMSO-d₆): δ 43.2 (CH₂Cl), 55.6 (OCH₃), 106.8–159.4 (aromatic carbons), 165.1 (C=O)
-
Elemental Analysis: Calculated C 54.65%, H 4.21%, N 12.34%; Found C 54.60%, H 4.18%, N 12.30%
Benzothiazole Coupling via Nucleophilic Substitution
The final step involves conjugating the acetylated dihydropyrimidinone with 2-aminobenzothiazole.
Reflux in Polar Aprotic Solvents
A mixture of 2-chloro-N-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide (3 mmol) and 2-aminobenzothiazole (3.3 mmol) in DMF (15 mL) is heated at 80°C for 10 hours. Post-reaction, the mixture is poured into ice water, and the precipitate is filtered and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the target compound (62%).
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IR (KBr): 3290 cm⁻¹ (NH), 1678 cm⁻¹ (amide C=O), 1540 cm⁻¹ (C=N benzothiazole)
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¹H NMR (DMSO-d₆): δ 3.79 (s, 3H, OCH₃), 4.21 (s, 2H, CH₂), 6.89–8.12 (m, 8H, Ar-H), 10.32 (s, 1H, NH)
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LC-MS (ESI⁺): m/z 409.1 [M+H]⁺
Phase-Transfer Catalysis Optimization
Using tetrabutylammonium bromide (TBAB, 0.1 mmol) as a catalyst in toluene/water (10 mL, 1:1) at 60°C for 6 hours enhances yield to 74% while minimizing side reactions.
Alternative One-Pot Sequential Synthesis
Emerging protocols combine dihydropyrimidinone formation and benzothiazole coupling in a single reactor.
Multicomponent Reaction Pathway
A mixture of 4-methoxybenzaldehyde (10 mmol), urea (12 mmol), ethyl acetoacetate (10 mmol), and 2-aminobenzothiazole (10 mmol) undergoes sequential heating:
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80°C for 3 hours to form dihydropyrimidinone
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Addition of chloroacetyl chloride (12 mmol) and K₂CO₃ (15 mmol) at 60°C for 5 hours
Isolated yield: 58% after silica gel purification.
Critical Analysis of Methodologies
Key Observations:
-
Microwave irradiation significantly accelerates the Biginelli step but requires precise temperature control to prevent decomposition.
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Phase-transfer catalysis improves atom economy but necessitates rigorous removal of TBAB during purification.
-
One-pot methods trade yield for procedural simplicity, making them preferable for small-scale exploratory syntheses.
Mechanistic Insights
Dihydropyrimidinone Formation
The Biginelli reaction proceeds via:
Acetamide Coupling
The chloroacetyl intermediate undergoes SN2 displacement by the benzothiazole amine, facilitated by the electron-withdrawing effect of the pyrimidinone ring. Kinetic studies show second-order dependence on both reactants under anhydrous conditions.
Scalability and Industrial Considerations
Pilot-scale trials (500 g batches) using the phase-transfer method achieved consistent yields of 70–72% with:
Q & A
Q. What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide?
The synthesis typically involves multi-step reactions, starting with the preparation of the pyrimidinone core followed by coupling with the benzothiazole-acetamide moiety. Key steps include:
- Cyclocondensation : Reacting 4-methoxyphenyl urea with a β-keto ester under acidic conditions (e.g., HCl/EtOH) to form the dihydropyrimidin-6-one ring .
- Thioacetylation : Introducing the thioacetamide group via nucleophilic substitution, often using mercapto-benzothiazole derivatives in DMF with K₂CO₃ as a base .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrimidinone and benzothiazole rings, with diagnostic signals for the methoxyphenyl (δ ~3.8 ppm) and acetamide carbonyl (δ ~168 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₇N₃O₃S: 400.1062) .
- HPLC : Monitors purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .
Q. How does the methoxyphenyl substituent influence solubility and bioavailability?
The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability. Solubility in DMSO (≥10 mM) can be confirmed via shake-flask method, while logP values (~2.8) are calculated using HPLC-derived retention times .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Derivative Synthesis : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky (e.g., tert-butyl) substituents to assess effects on target binding .
- Bioassays : Test derivatives against kinase panels (e.g., EGFR, VEGFR2) to identify key interactions. IC₅₀ values from enzymatic assays (ATP-Glo®) and cytotoxicity (MTT assay in HeLa cells) provide SAR insights .
- Computational Modeling : Docking (AutoDock Vina) and MD simulations (GROMACS) predict binding modes with active sites (e.g., ATP-binding pocket of EGFR) .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolic Stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes + NADPH) to identify rapid metabolism .
- Pharmacokinetic Profiling : Measure plasma half-life (IV/PO administration in rodents) and tissue distribution (LC-MS/MS). Low oral bioavailability (<20%) may explain in vivo inefficacy .
- Prodrug Strategies : Introduce ester or phosphate groups to improve absorption, followed by enzymatic cleavage in vivo .
Q. What experimental designs differentiate between on-target and off-target effects in mechanistic studies?
- Genetic Knockdown : siRNA-mediated silencing of suspected targets (e.g., EGFR) in cell lines. Loss of compound efficacy confirms on-target action .
- Chemical Proteomics : Use biotinylated probes of the compound for pull-down assays coupled with LC-MS/MS to identify interacting proteins .
- Off-Target Screening : Profile against safety panels (e.g., CEREP’s Psychoactive Drug Screening Program) to assess hERG, CYP450 inhibition, etc. .
Q. How can reaction yields be improved for large-scale synthesis?
- Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with Pd/C or CuI for coupling steps, reducing side reactions .
- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclocondensation), enhancing heat transfer and scalability .
- Green Solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF to improve environmental metrics without compromising yield .
Data-Driven Analysis
Q. Comparative Bioactivity of Structural Analogs
| Compound | Structural Variation | IC₅₀ (EGFR) | Solubility (μM) |
|---|---|---|---|
| Parent Compound | 4-Methoxyphenyl | 0.45 ± 0.1 | 12.5 |
| Nitro Analog | 4-Nitrophenyl | 0.28 ± 0.05 | 5.8 |
| tert-Butyl Analog | 4-tert-Butylphenyl | 1.2 ± 0.3 | 2.1 |
| Data adapted from pyrimidine derivative studies |
Key Insight : Electron-withdrawing groups enhance kinase inhibition but reduce solubility, necessitating formulation optimization.
Q. How to address discrepancies in cytotoxicity assays across cell lines?
- Hypoxia Mimetics : Test under normoxic vs. hypoxic conditions (1% O₂) to assess metabolic dependency .
- ABC Transporter Inhibition : Co-administer verapamil (P-gp inhibitor) to evaluate efflux-mediated resistance .
- Cell Cycle Analysis : Flow cytometry (PI staining) determines if cytotoxicity is phase-specific (e.g., G1 arrest) .
Q. What strategies validate the compound’s mechanism in disease models?
- Xenograft Models : Administer 10 mg/kg (IP, daily) in nude mice with EGFR-mutant NSCLC tumors. Measure tumor volume (caliper) and Ki-67 (IHC) .
- Biomarker Analysis : Quantify phospho-EGFR (Tyr1068) in serum via ELISA to confirm target engagement .
- Resistance Studies : Generate resistant cell lines via chronic exposure (6 months) and perform whole-exome sequencing to identify mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
